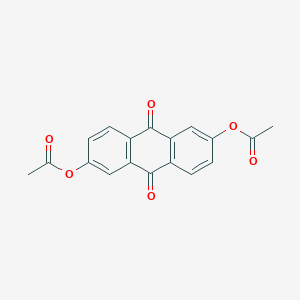

2,6-Diacetoxy-9,10-anthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1747-94-0 |

|---|---|

Molecular Formula |

C18H12O6 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(6-acetyloxy-9,10-dioxoanthracen-2-yl) acetate |

InChI |

InChI=1S/C18H12O6/c1-9(19)23-11-3-5-13-15(7-11)17(21)14-6-4-12(24-10(2)20)8-16(14)18(13)22/h3-8H,1-2H3 |

InChI Key |

BHWZEQPVLJDOIW-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(=O)C |

Synonyms |

2,6-Diacetoxy-9,10-anthraquinone |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 2,6-Diaminoanthraquinone as a Starting Material

The preparation of 2,6-diacetoxy-9,10-anthraquinone typically begins with 2,6-diaminoanthraquinone, a compound amenable to functional group interconversion. In one approach, 2,6-diaminoanthraquinone undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form diazonium intermediates . Subsequent hydrolysis in aqueous sulfuric acid (H₂SO₄) or boiling water replaces the amino groups with hydroxyl groups, yielding 2,6-dihydroxy-9,10-anthraquinone . This dihydroxy intermediate is critical for downstream acetylation.

Diazotization and Hydrolysis: Conversion to 2,6-Dihydroxy-9,10-anthraquinone

Diazotization of 2,6-diaminoanthraquinone proceeds via the generation of reactive diazonium salts, which are unstable and require low-temperature conditions (0–5°C) to prevent decomposition . Hydrolysis of these salts in acidic or neutral media replaces the diazo groups with hydroxyl groups. For example, stirring the diazonium intermediate in 10% H₂SO₄ at 70°C for 1 hour produces 2,6-dihydroxy-9,10-anthraquinone in 75–85% yield . The reaction’s efficiency depends on precise pH control and temperature moderation to avoid over-oxidation or side reactions.

Acetylation of 2,6-Dihydroxy-9,10-anthraquinone

The final step involves acetylation of the hydroxyl groups using acetic anhydride (Ac₂O) in the presence of a base such as triethylamine (Et₃N) or pyridine. A representative procedure dissolves 2,6-dihydroxy-9,10-anthraquinone in acetic anhydride (1–2 mL per 0.1 mmol) and triethylamine (0.5 mL per 0.1 mmol), followed by stirring at 70°C for 2 hours . The reaction achieves near-quantitative conversion (98% yield) to this compound, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Optimization of Acetylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetic anhydride | 98 |

| Base | Triethylamine | 98 |

| Temperature (°C) | 70 | 98 |

| Reaction Time (h) | 2 | 98 |

Alternative Routes: Halogenation and Hydrolysis

An alternative pathway starts with 2,6-dibromo-9,10-anthraquinone, synthesized from 2,6-diaminoanthraquinone via Sandmeyer reaction using copper(II) bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) . Hydrolysis of the dibromo derivative under basic conditions (e.g., NaOH in dimethylformamide (DMF) at 120°C) substitutes bromine atoms with hydroxyl groups, though this method yields only 60–70% of the dihydroxy intermediate due to competing side reactions . Subsequent acetylation under standard conditions produces the target compound in 84% yield .

Spectroscopic Characterization and Validation

1H NMR analysis of this compound reveals distinct signals for the acetyl groups (δ 2.39 ppm, singlet) and aromatic protons (δ 7.21–8.49 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 368.30 [M+H]⁺, consistent with the molecular formula C₁₉H₁₂O₈ . Infrared (IR) spectroscopy shows strong absorbance at 1765 cm⁻¹, characteristic of ester carbonyl groups .

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Preparation Routes

| Method | Key Steps | Yield (%) |

|---|---|---|

| Diazotization-Hydrolysis-Acetylation | Diazotization → Hydrolysis → Acetylation | 84–98 |

| Halogenation-Hydrolysis-Acetylation | Bromination → Hydrolysis → Acetylation | 60–84 |

The diazotization route offers superior yields and fewer side products compared to halogenation pathways, which suffer from lower hydrolysis efficiency . However, halogenation methods provide access to intermediates useful for further functionalization, such as Suzuki-Miyaura coupling .

Industrial Scalability and Cost Considerations

Large-scale synthesis prioritizes the diazotization-acetylation sequence due to its high atom economy and minimal purification requirements. The use of acetic anhydride as both solvent and reagent reduces waste, while triethylamine facilitates rapid deprotonation of hydroxyl groups . Industrial adaptations may substitute CrO₃ or nitric acid/air systems for oxidation steps to lower costs .

Q & A

Q. What are the recommended synthetic routes for 2,6-diacetoxy-9,10-anthraquinone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves derivatization of 9,10-anthraquinone. For example, acetylation of hydroxyl groups can be achieved using acetic anhydride in the presence of a catalyst (e.g., sodium acetate) under reflux. Evidence from similar compounds (e.g., 2-methoxy derivatives) suggests that precise stoichiometric ratios (e.g., 1:1 molar ratio of anthraquinone to acetylating agent) and reaction time (~30–60 minutes) are critical to avoid over-acetylation . Solvent choice (e.g., acetic acid) and crystallization conditions (e.g., DMF:ethanol mixtures) also significantly affect purity .

Table 1 : Key Parameters for Acetylation Reactions

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Sodium acetate | Prevents side reactions |

| Solvent | Acetic acid | Enhances reaction kinetics |

| Temperature | Reflux (~110°C) | Balances rate vs. degradation |

| Crystallization | DMF:ethanol (1:2) | Improves crystal purity |

Q. How can solubility challenges of this compound be addressed in electrochemical studies?

- Methodological Answer : Substituents like acetoxy groups reduce solubility in polar solvents due to increased intermolecular interactions (e.g., π-π stacking). Evidence from methoxy-substituted anthraquinones (DMAQ) shows that using ether-based electrolytes (e.g., 1,3-dioxolane/1,2-dimethoxyethane) with moderate Li-salt concentrations (e.g., 4 M LiTFSI) optimizes solubility while maintaining ionic conductivity. Excessively high/low salt concentrations disrupt solvation shells, leading to precipitation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies conjugation patterns; acetoxy groups cause bathochromic shifts compared to unsubstituted anthraquinones .

- FT-IR : Confirms acetyl group presence via C=O stretches (~1760 cm⁻¹) and C-O stretches (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves molecular packing; planar anthraquinone cores with acetoxy substituents often exhibit slipped π-stacking (interplanar distances ~3.5 Å) and herringbone arrangements .

Advanced Research Questions

Q. How do substituents like acetoxy groups influence the electrochemical performance of 9,10-anthraquinone derivatives?

- Methodological Answer : Acetoxy groups extend conjugation via resonance effects, lowering the LUMO energy and enhancing redox activity. DFT calculations (e.g., on DMAQ) demonstrate that electron-donating substituents increase charge delocalization, improving charge/discharge efficiency in batteries. However, bulky groups may sterically hinder ion diffusion, requiring balanced molecular design . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for evaluating these effects .

Q. What experimental strategies can elucidate interactions between this compound and biological macromolecules?

- Methodological Answer :

- Fluorescence Quenching : Monitor changes in anthraquinone emission upon binding to DNA/proteins. For example, intercalation with DNA reduces fluorescence intensity, with Stern-Volmer analysis providing binding constants .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

- Molecular Dynamics Simulations : Predict binding modes and stability, validated by NMR or X-ray data .

Q. How can computational methods guide the design of this compound derivatives for targeted applications?

- Methodological Answer :

- DFT Calculations : Optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict redox potentials. For example, B3LYP/6-31G* basis sets are widely used for anthraquinones .

- Molecular Docking : Screens derivatives for binding affinity to targets (e.g., enzymes, DNA grooves) .

- Solubility Prediction : COSMO-RS models correlate substituent polarity with solubility in solvents .

Table 2 : Computational Tools for Anthraquinone Design

| Application | Method/Software | Output Metrics |

|---|---|---|

| Redox Potential | DFT (Gaussian, ORCA) | LUMO energy, electron affinity |

| Binding Affinity | AutoDock Vina | Docking scores, binding poses |

| Solubility | COSMO-RS | Activity coefficients |

Q. What role does electrolyte composition play in the photoreduction of this compound?

- Methodological Answer : Photoreduction mechanisms in ethanol involve hydrogen abstraction from solvent molecules, forming semiquinone radicals. Flash photolysis studies on similar compounds (e.g., 9,10-phenanthrenequinone) show that electrolyte additives (e.g., Li salts) stabilize radical intermediates, altering reaction kinetics. Rate constants (k) derived from optical density vs. time data are essential for modeling these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.